molecular formula C17H15N3O5S2 B2691143 N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 898436-77-6

N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide

Cat. No. B2691143
CAS RN: 898436-77-6
M. Wt: 405.44
InChI Key: MXGYWDFQVLCHSX-UHFFFAOYSA-N
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Description

N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NBTH-3T and has been synthesized using different methods.

Scientific Research Applications

Antiviral Properties N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide and related thiazolides have shown potential in inhibiting viral replication, particularly hepatitis B virus. A study conducted by Stachulski et al. (2011) demonstrated that these compounds, including 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide, could act as potent inhibitors of hepatitis B virus replication. This research suggests a promising application of thiazolides in antiviral therapies (Stachulski et al., 2011).

Cancer Research Thiazolide derivatives, including this compound, have been investigated for their potential anticancer properties. Samadhiya et al. (2014) synthesized various thiazolidinone derivatives and evaluated their antibacterial, antifungal, and antitubercular activities. Additionally, these compounds have been studied for their efficacy against various cancer cell lines, indicating their potential in cancer therapy (Samadhiya et al., 2014).

Molecular Structure Studies Research on the molecular structure and properties of thiazolide derivatives has been conducted to understand their interactions and potential applications. Fedyshyn et al. (2020) conducted a spectroscopic and computational study on a new thiazolylazonaphthol dye, which includes derivatives of N-(6-nitrobenzo[d]thiazol-2-yl). This research provided insights into the molecular structure, which is crucial for developing applications in various fields, including medicinal chemistry (Fedyshyn et al., 2020).

Environmental Protection and Fuel Upgrading Thiazolides and related compounds have been explored for environmental protection and fuel upgrading applications. Islamoglu et al. (2016) investigated the use of amine-functionalized benzimidazole-linked polymers for CO2 capture from landfill gas. The study highlighted the importance of functional groups and molecular structure in enhancing CO2 uptake and selectivity, demonstrating the potential use of these compounds in environmental applications (Islamoglu et al., 2016).

Mechanism of Action

Target of Action

The primary target of N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed in the context of their inhibitory potency against M. tuberculosis .

Mode of Action

The specific mode of action of This compound Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Biochemical Pathways

The exact biochemical pathways affected by This compound tuberculosis .

Result of Action

The molecular and cellular effects of This compound tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this pathogen.

properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S2/c1-11-2-5-13(6-3-11)27(24,25)9-8-16(21)19-17-18-14-7-4-12(20(22)23)10-15(14)26-17/h2-7,10H,8-9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGYWDFQVLCHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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